(+)-Cyclazocine

Description

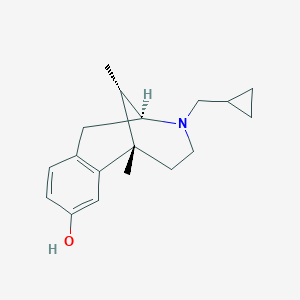

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVFVRQLZMJKJ-UUWFMWQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049011 | |

| Record name | (+)-Cyclazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-61-7, 7313-87-3 | |

| Record name | rel-(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63903-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,6S,11S)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7313-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclazocine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Cyclazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLAZOCINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIH052ANA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Determinants of + Cyclazocine S Pharmacological Profile

Absolute Configuration and Enantiomeric Purity Considerations

Cyclazocine (B1219694) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The dextrorotatory enantiomer, designated as (+)-cyclazocine, possesses the (2S, 6S, 11S) absolute configuration. Conversely, its levorotatory counterpart, (-)-cyclazocine (B29180), has the (2R, 6R, 11R) configuration. acs.org The distinct three-dimensional arrangement of these isomers is crucial in determining their pharmacological effects.

The enantiomeric purity of a cyclazocine sample is a critical factor in pharmacological studies. Various analytical techniques, such as chiral chromatography, can be employed to separate and quantify the individual enantiomers, ensuring that the observed biological activity can be attributed to the correct isomer.

Enantioselective Receptor Binding Preferences

The two enantiomers of cyclazocine exhibit markedly different affinities for various receptor systems, a phenomenon known as enantioselectivity. This differential binding is the foundation of their distinct pharmacological profiles.

Differential Affinities of Stereoisomers for Opioid Receptor Subtypes (μ, κ, δ)

The opioid activity of cyclazocine resides almost exclusively in the (-)-enantiomer. The (2R, 6R, 11R)-isomer, (-)-cyclazocine, demonstrates high affinity for both the mu (μ) and kappa (κ) opioid receptors. acs.org In contrast, this compound shows significantly lower affinity for these opioid receptor subtypes. For instance, studies have shown that (-)-alpha-cyclazocine is approximately 1020-fold more potent than (+)-alpha-cyclazocine in binding to the mu-opioid receptor. nih.gov This pronounced stereoselectivity highlights the specific structural requirements for potent opioid receptor interaction. Neither enantiomer shows significant affinity for the delta (δ) opioid receptor.

Table 1: Opioid Receptor Binding Affinities of Cyclazocine Enantiomers

| Compound | Receptor Subtype | Binding Affinity (Kd in nM) |

|---|---|---|

| (-)-alpha-Cyclazocine | Mu (μ) | 0.48 nih.gov |

| (+)-alpha-Cyclazocine | Mu (μ) | ~490 (calculated) nih.gov |

Note: Data for kappa and delta receptors for this compound is not readily available in the form of specific Ki or Kd values, but it is established to be significantly lower than the (-)-enantiomer.

Specificity for Sigma (σ) Receptor Interaction by this compound Enantiomer

While the (-)-enantiomer of cyclazocine is responsible for its opioid effects, the (+)-enantiomer displays a high affinity for sigma (σ) receptors. acs.org The σ-1 receptor subtype, in particular, shows a preference for the (+)-stereoisomers of benzomorphan (B1203429) derivatives like cyclazocine. This selective binding of this compound to sigma receptors contributes to a pharmacological profile distinct from its opioid-active counterpart.

Phencyclidine (PCP) Receptor Interactions of Isomers

The isomers of cyclazocine also interact with the phencyclidine (PCP) receptor site within the N-methyl-D-aspartate (NMDA) receptor complex. However, the stereoselectivity at this site is less pronounced than at opioid receptors. Studies have indicated that while (-)-beta-cyclazocine has a high affinity for the PCP receptor, being 1.5 times more potent than PCP itself, (+)-alpha-cyclazocine is about 5-fold less potent than PCP. nih.gov This suggests that both enantiomers can interact with the PCP receptor, albeit with differing potencies.

Table 2: Relative Potency of Cyclazocine Isomers at the PCP Receptor

| Compound | Relative Potency compared to PCP |

|---|---|

| (-)-beta-Cyclazocine | 1.5x more potent nih.gov |

| (+)-alpha-Cyclazocine | 5x less potent nih.gov |

| (-)-alpha-Cyclazocine | 3x less potent nih.gov |

| (+)-beta-Cyclazocine | 138x less potent nih.gov |

Stereochemical Requirements for Ligand-Receptor Interactions

The differential binding of cyclazocine enantiomers to their respective receptors is a direct consequence of the specific three-dimensional interactions between the ligand and the receptor's binding pocket. For opioid receptors, the (2R, 6R, 11R) configuration of (-)-cyclazocine allows for an optimal fit, likely involving specific hydrogen bonds, hydrophobic interactions, and ionic interactions with key amino acid residues within the receptor.

The high affinity of this compound for the sigma receptor suggests that the (2S, 6S, 11S) configuration presents a complementary shape and charge distribution to the sigma receptor's binding site. The precise molecular interactions that govern this selectivity are a subject of ongoing research.

Implications of Stereochemistry for Structure-Activity Relationships (SAR)

The study of cyclazocine's stereoisomers provides valuable insights into the structure-activity relationships (SAR) of benzomorphan derivatives. The clear separation of opioid and sigma activity between the enantiomers demonstrates that subtle changes in the spatial arrangement of functional groups can dramatically alter receptor selectivity and, consequently, the pharmacological profile.

For instance, modifications to the cyclazocine scaffold have shown that the (2R, 6R, 11R)-configuration is consistently preferred for high affinity at mu and kappa opioid receptors. nih.govnih.gov This knowledge is instrumental in the rational design of new ligands with specific receptor targets. By understanding the stereochemical requirements for binding to different receptors, medicinal chemists can aim to synthesize more selective and potent compounds, potentially with improved therapeutic properties and reduced side effects. The distinct activities of the cyclazocine enantiomers serve as a powerful tool for probing the complex pharmacology of opioid and sigma receptor systems.

Advanced Synthetic Methodologies for Cyclazocine and Analogues

Chemical Synthesis of the Core Benzomorphan (B1203429) Skeleton

The benzomorphan core structure, a tricyclic system, can be constructed through various chemical approaches. General synthetic strategies often involve complex organic reactions, including cyclization and alkylation steps to assemble the distinctive benzazocine ring system. ontosight.ai Methods reported for the synthesis of the benzomorphan skeleton include intramolecular Friedel-Crafts cyclization csic.es and methodologies based on the Aza-Prins reaction. csic.esresearchgate.netcore.ac.uk Another approach involves intramolecular Buchwald-Hartwig arylation reactions. d-nb.infouni-tuebingen.de

Stereoselective Synthetic Pathways to (+)-Cyclazocine Enantiomers

Stereochemistry plays a critical role in the pharmacological activity of benzomorphans, with different enantiomers often exhibiting distinct receptor profiles. For cyclazocine (B1219694), the opioid receptor binding properties are primarily associated with the (2R,6R,11R)-isomer, also known as (-)-cyclazocine (B29180), while the (2S,6S,11S)-isomer, this compound, shows affinity for the σ receptor. acs.org The synthesis of enantiomerically pure benzomorphans, including the cyclazocine enantiomers, is therefore essential for comprehensive SAR studies.

Asymmetric synthetic strategies have been developed for benzomorphans. One approach involves the asymmetric synthesis of the (1R,5S)-2-methyl-6,7-benzomorphan core via an Aza-Prins reaction, starting from chiral precursors. csic.escore.ac.uk Another method describes the asymmetric synthesis of 3-benzyl-11-alkyl-2,6-methano-3-benzazocines, allowing for the preparation of both (2S,6S,11S)-(+)- and (2R,6R,11R)-(-)-isomers from appropriate chiral starting materials. rsc.org The efficient synthesis of cyclazocine analogues in enantiomerically pure form has been facilitated by the advent of new synthetic methods. acs.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Extensive SAR studies on cyclazocine have involved modifying specific positions on the benzomorphan core to understand their impact on opioid receptor binding and activity. The 8-position, bearing a hydroxyl group in the parent cyclazocine structure, has been a primary target for derivatization. acs.orgresearchgate.netnih.govnih.govnih.gov

Replacing the prototypic 8-OH substituent of cyclazocine with various groups has led to the discovery of analogues with altered pharmacological profiles. The 8-hydroxyl group has been successfully replaced with amino acs.orgresearchgate.netnih.govnih.govnih.govnih.gov and substituted amino groups acs.orgresearchgate.netnih.govnih.govnih.gov. This modification was initially explored to potentially enhance pharmacokinetic properties, such as retarding O-glucuronidation and increasing duration of action. acs.org

Other modifications at the 8-position include the introduction of carboxamido researchgate.netresearchgate.netgoogle.comacs.orgresearchgate.net, formamide (B127407) researchgate.netgoogle.comnih.govresearchgate.net, thioamide, amidine, guanidine, urea, and thiourea (B124793) groups. google.comresearchgate.netnih.gov These replacements were investigated to redefine the SAR around the 8-position and explore their isosteric relationship with the original hydroxyl group. google.comresearchgate.netnih.gov Synthesis of these 8-substituted analogues often involves converting the 8-OH group to a more reactive species, such as a triflate ester, followed by coupling reactions with the desired nitrogen or carbon nucleophiles. acs.orgresearchgate.netnih.govnih.govnih.gov

Unexpectedly high affinity for opioid receptors has been observed for some of these 8-substituted analogues. For instance, the primary carboxamido derivative of cyclazocine displayed high affinity for μ and κ opioid receptors, nearly comparable to cyclazocine itself. researchgate.netresearchgate.net Secondary 8-(hetero)arylamino appendages have shown high affinity for opioid receptors, particularly for the (2R,6R,11R)-configuration. acs.orgresearchgate.netnih.gov

In addition to modifying existing positions, SAR studies have involved the synthesis of cyclic variants where new rings are fused to the benzomorphan core. The synthesis of 7,8- and 8,9-fused triazole and imidazole (B134444) analogues of cyclazocine has been reported to explore the SAR in these regions of the molecule. researchgate.netnih.gov These fused systems represent significant structural departures from the parent compound and can lead to analogues with distinct binding properties.

Palladium-Catalyzed Amination Procedures in Cyclazocine Analogue Synthesis

Palladium-catalyzed amination procedures, particularly the Buchwald-Hartwig amination, have become a powerful tool in the synthesis of cyclazocine analogues, especially for introducing amino and substituted amino groups at the 8-position. acs.orgresearchgate.netnih.govnih.govnih.govnih.govmdpi.comresearchgate.netacs.org This methodology allows for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides (such as triflates) and amines. researchgate.netacs.org

In the context of cyclazocine chemistry, the phenolic 8-OH group is typically converted to an aryl triflate, which then serves as the coupling partner in the palladium-catalyzed amination reaction with various primary or secondary amines. acs.orgresearchgate.netnih.govnih.govnih.govnih.govmdpi.com This approach has proven efficient for synthesizing a wide range of 8-amino and 8-substituted amino benzomorphans, including those with secondary and tertiary amine groups at the 8-position. acs.orgresearchgate.net Different palladium sources and ligand combinations, such as Pd₂(dba)₃ with DPPF or Pd(OAc)₂ with BINAP, have been successfully employed in these transformations. acs.orgmdpi.com

Biorelevant Isosteric Replacements in Cyclazocine Scaffolds

Biorelevant isosteric replacements involve substituting a functional group with another that has similar size, shape, and electronic properties, with the goal of improving pharmacokinetic properties without significantly altering the desired biological activity. In cyclazocine chemistry, the replacement of the 8-OH group with groups like amino, carboxamido, and formamide has been explored as a strategy for biorelevant isosteric replacement. acs.orgresearchgate.netnih.govresearchgate.netgoogle.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

The rationale behind these replacements is often related to addressing potential metabolic liabilities of the phenolic hydroxyl group, such as rapid O-glucuronidation, which can lead to poor oral bioavailability and short duration of action. acs.orgnih.gov By replacing the hydroxyl with groups like amino (-NH₂) or carboxamido (-CONH₂), researchers aim to create analogues with improved metabolic stability and pharmacokinetic profiles while retaining desirable opioid receptor interactions. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net Studies have shown that some of these isosteric replacements at the 8-position can indeed maintain high affinity for opioid receptors. researchgate.netnih.govresearchgate.netgoogle.comresearchgate.netresearchgate.netnih.gov

Molecular Pharmacology of Opioid Receptors: Actions of + Cyclazocine

Comprehensive Opioid Receptor Binding Profiles

The binding profile of (+)-cyclazocine is characterized by a marked stereoselectivity, where its affinity for classical opioid receptors is significantly lower than its enantiomer, (-)-cyclazocine (B29180), but it displays high affinity for the sigma receptor system.

This compound demonstrates a significantly lower affinity for the mu (μ) opioid receptor compared to its levorotatory counterpart. Research evaluating the enantiomers of cyclazocine (B1219694) revealed a profound degree of stereoselectivity at the μ-opioid receptor. Specifically, binding studies showed that (-)-alpha-cyclazocine (K D = 0.48 nM) was approximately 1,020-fold more potent than (+)-alpha-cyclazocine in binding to the μ-opioid receptor nih.gov. This substantial difference underscores the specific structural requirements for high-affinity binding at this receptor, with the receptor preferring the (-) isomer. While the racemic mixture of cyclazocine has been described as a partial agonist at the μ-opioid receptor, the activity of the (+)-isomer at this receptor is minimal due to its low binding potency nih.gov.

Racemic cyclazocine is recognized as a kappa (κ) opioid receptor agonist nih.gov. The stereoselectivity at the κ-receptor is less pronounced than at the μ-receptor but still favors the (-)-enantiomer. Studies have indicated that the (-) isomers of benzomorphans like cyclazocine are moderately more potent than the (+) isomers at displacing radioligands from κ-receptors. This suggests that this compound possesses some affinity for the κ-receptor, albeit weaker than its counterpart. The functional activity of racemic cyclazocine as a kappa agonist contributes to some of its characteristic physiological effects nih.gov.

The most prominent feature of this compound's binding profile is its high affinity and specificity for sigma (σ) receptors nih.gov. Historically, sigma receptors were considered a type of opioid receptor, but are now understood to be a distinct class of proteins nih.govnih.gov. The (+)-isomers of benzomorphans, including cyclazocine and pentazocine (B1679294), are potent ligands at these sites nih.govnih.gov.

Research has identified two major subtypes of sigma receptors, σ1 and σ2. The σ1 subtype is characterized by its high affinity and selectivity for the (+)-stereoisomers of benzomorphans nih.gov. Conversely, the σ2 receptor subtype shows a slight preference for the (–)-stereoisomers . This makes this compound a selective agonist for the σ1 receptor. Its potent interaction with this receptor is thought to mediate many of its unique psychotomimetic effects nih.gov. The affinity of cyclazocine for these etorphine-inaccessible sites, later defined as sigma receptors, was found to be potent nih.gov.

Receptor Selectivity and Promiscuity across Opioid Receptor Subtypes

The receptor selectivity profile of this compound is defined by its pronounced stereospecificity. It is not a promiscuous ligand across the classical opioid receptor subtypes; instead, it demonstrates a high degree of selectivity for the σ1 receptor over the μ, κ, and δ opioid receptors nih.govnih.gov. The opioid activity of the racemic mixture is primarily driven by the (-)-enantiomer, which has a much higher affinity for μ- and κ-opioid receptors nih.gov. In contrast, the (+)-enantiomer is a highly specific σ1 receptor ligand nih.gov. This clear separation of activity between the enantiomers makes them useful pharmacological tools for studying the distinct functions of opioid and sigma receptor systems nih.gov.

Interactive Data Table: Binding Profile of this compound This table summarizes the available binding affinity data. Note that specific Ki values for the (+)-isomer at all receptors are not consistently available in the literature, reflecting its primary characterization as a sigma ligand.

| Receptor Subtype | Binding Affinity (Ki/KD) | Receptor Action | Notes |

| Mu (μ) Opioid | Very Low Affinity | Negligible | (+)-alpha-cyclazocine is 1,020-fold less potent than (-)-alpha-cyclazocine nih.gov. |

| Kappa (κ) Opioid | Moderate to Low Affinity | Weak Agonist Properties | The (-) isomer is moderately more potent nih.gov. |

| Delta (δ) Opioid | Low Affinity | Not a primary target | Generally low affinity for benzomorphans. |

| Sigma-1 (σ1) | High Affinity | Agonist | The primary target for this enantiomer nih.govnih.gov. |

| Sigma-2 (σ2) | Lower Affinity than σ1 | - | σ2 receptors show a preference for the (-) isomer . |

Allosteric Modulation and Receptor Functional Selectivity

Currently, there is a lack of specific research findings in the available scientific literature to suggest that this compound acts as an allosteric modulator at opioid or sigma receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to an agonist.

Similarly, the concept of functional selectivity, where a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor, has not been specifically investigated or documented for this compound. While functional selectivity is an area of growing interest in pharmacology for designing drugs with more specific effects, studies detailing this phenomenon for this compound are not present in the reviewed literature. Therefore, the pharmacological actions of this compound are currently understood through its direct agonist activity at orthosteric binding sites, primarily the σ1 receptor.

Ligand-Receptor Kinetic Analysis

Ligand-receptor kinetic analysis provides a quantitative framework for understanding the interaction between a molecule, such as this compound, and its target receptors. This analysis primarily involves the determination of two key parameters: the dissociation constant (K_d), which measures the affinity of the ligand for the receptor, and the maximum binding site density (B_max), which indicates the concentration of receptors in a given tissue.

The dissociation constant (K_d) is a fundamental measure of the affinity between a ligand and a receptor; a lower K_d value signifies a higher binding affinity. Studies evaluating the enantiomers of cyclazocine have demonstrated significant stereoselectivity in their binding to opioid receptors.

Research utilizing [³H]Tyr-D-Ala-Gly-N-MePhe-Gly-ol (DAMGO), a selective mu-opioid receptor agonist, has revealed substantial differences in the binding affinities of cyclazocine isomers. In one study, (-)-alpha-cyclazocine was found to bind to the mu-opioid receptor with a K_d of 0.48 nM. nih.gov In stark contrast, (+)-alpha-cyclazocine was 1,020-fold less potent in its binding to the same receptor. nih.gov This indicates a significantly weaker binding affinity for the (+)-isomer at the mu-opioid receptor.

Dissociation Constants (K_d) of Cyclazocine Isomers at the Mu-Opioid Receptor

| Compound | Dissociation Constant (K_d) | Reference |

|---|---|---|

| (-)-alpha-Cyclazocine | 0.48 nM | nih.gov |

| (+)-alpha-Cyclazocine | ~490 nM (Calculated) | nih.gov |

Receptor binding site density (B_max) represents the total concentration of receptors in a specific tissue, providing insight into the abundance of binding sites available for a ligand. Investigations into the binding of opioid ligands often determine B_max to characterize the receptor population.

In the same Scatchard analysis that determined the K_d for the mu-opioid receptor agonist DAMGO, the maximum binding site density (B_max) was estimated to be 117 pM. nih.gov This value provides a quantitative measure of the mu-opioid receptor concentration in the specific tissue preparation used in that study. Such investigations are crucial for contextualizing the binding affinity data and understanding the potential for receptor occupancy by a ligand like this compound.

Receptor Binding Site Density (B_max) in Opioid Receptor Studies

| Receptor System | Estimated B_max | Reference |

|---|---|---|

| Mu-Opioid Receptor (using [³H]DAMGO) | 117 pM | nih.gov |

Interactions with Non-Opioid Receptors (e.g., PCP Receptor)

Beyond the classical opioid receptors, certain benzomorphan (B1203429) derivatives, including the isomers of cyclazocine, exhibit significant interactions with non-opioid receptors. A key target in this regard is the phencyclidine (PCP) receptor, which is a site within the N-methyl-D-aspartate (NMDA) receptor channel complex. The (+)-isomer of cyclazocine, in particular, demonstrates notable activity at this site. acs.orgnih.gov

The stereoisomers of cyclazocine display markedly different profiles in their interaction with the PCP receptor, as evidenced by binding affinity, electrophysiological, and behavioral studies.

Binding Affinity: Binding studies show that the isomers of cyclazocine have vastly different affinities for the PCP receptor. While (-)-beta-cyclazocine is a potent PCP receptor ligand, (+)-alpha-cyclazocine is significantly less potent at this site. nih.gov This highlights a clear stereoselectivity for the PCP receptor, which is distinct from the selectivity observed at opioid receptors where the (-)-isomer typically dominates in affinity. nih.gov

Electrophysiological Effects: Electrophysiological studies on rat cerebellar Purkinje neurons further elucidate the differential receptor-mediated effects of the cyclazocine isomers. The depressant reaction of this compound on these neurons is primarily mediated through PCP receptors, as its effects can be blocked by the PCP receptor antagonist metaphit (B1662239) alone. nih.gov In contrast, the effects of (-)-cyclazocine appear to be a composite of activity at both PCP and kappa opioid receptors, as blockade of its action requires both metaphit and the opioid antagonist naloxone. nih.gov

Behavioral Studies: Behavioral research in squirrel monkeys trained to discriminate PCP from saline provides functional evidence for these differential effects. Only the (+)-isomer of cyclazocine produced dose-dependent PCP-appropriate responding, indicating it has PCP-like behavioral effects. nih.gov Conversely, neither racemic cyclazocine nor the (-)-isomer produced significant PCP-appropriate responding. nih.gov This suggests that the (+)-isomer has greater specificity for producing PCP-like effects, while the (-)-isomer is more potent in other behavioral measures such as response rate suppression. nih.gov

Structure Activity Relationships Sar Governing + Cyclazocine S Receptor Interactions

Elucidation of Pharmacophoric Elements for Opioid Receptor Binding

The interaction of (+)-cyclazocine and related benzomorphans with opioid receptors is dictated by a set of essential chemical features, known as pharmacophoric elements. These elements mimic the key binding motifs of endogenous opioid peptides. A widely accepted pharmacophore model for opioid receptor binding includes a protonated amine, an aromatic ring, and a hydroxyl group, which correspond to the N-terminus and the tyrosine residue of enkephalins. cnr.it

For this compound, these core elements are:

A Positively Charged Amine: The basic nitrogen atom, which is protonated at physiological pH, forms a critical ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the third transmembrane helix of the opioid receptors. mdpi.com This interaction is fundamental for anchoring the ligand in the binding pocket. plos.org

An Aromatic Ring: The phenyl group of the benzomorphan (B1203429) core engages in hydrophobic and π-π stacking interactions with aromatic residues within the receptor's binding site, contributing significantly to binding affinity. mdpi.com

A Hydrogen-Bonding Group at Position 8: The phenolic hydroxyl group at the 8-position is a prototypic feature of many opioids, acting as a crucial hydrogen bond donor. acs.org This group is believed to interact with key residues, such as a histidine in the MOR, stabilizing the ligand-receptor complex.

Pharmacophore models indicate that the precise spatial arrangement of these three features is paramount for high-affinity binding. nih.gov The rigid structure of the benzomorphan nucleus ensures that these elements are held in an optimal conformation for receptor interaction. cnr.it

Positional and Substituent Effects on Receptor Affinity and Efficacy

The affinity and functional activity of this compound can be finely tuned by strategic modifications at various positions on the benzomorphan scaffold, particularly at the 8-position and the nitrogen substituent. nih.govnih.gov

The phenolic 8-hydroxyl group, while traditionally considered essential, can be replaced by other hydrogen-bond donating groups with retention or even enhancement of affinity. This discovery has significantly redefined the SAR of benzomorphans. nih.gov

Carboxamido (-CONH2) Substitution: Replacing the 8-OH with a primary carboxamide group resulted in 8-carboxamidocyclazocine (B1251197) (8-CAC), a compound that displayed high affinity for µ and κ receptors, nearly comparable to cyclazocine (B1219694) itself. nih.gov This demonstrated that the carboxamide group can act as an effective surrogate for the phenolic hydroxyl. researchgate.net Further studies revealed that monosubstitution on the carboxamide nitrogen with small alkyl or phenyl groups tended to reduce binding affinity. acs.org However, introducing a larger, hydrophobic N-((4'-phenyl)-phenethyl) substituent led to very high affinity at µ, κ, and δ receptors, suggesting the presence of a nearby hydrophobic pocket that can be exploited for enhanced binding. acs.orgresearchgate.net

Formamido (-NHCHO) Substitution: The 8-formamide analogue of cyclazocine also showed high, nanomolar affinity for µ and κ receptors, further confirming that groups other than hydroxyl can satisfy the hydrogen-bonding requirements at this position. nih.gov

Amino (-NH2) and Arylamino Substitution: A series of 8-amino derivatives of cyclazocine were synthesized to explore analogues with varying receptor profiles. nih.gov It was found that aryl groups on the 8-position, such as in 8-phenylamino and 8-benzylamino derivatives, could be well-accommodated by the receptors, resulting in approximately 7-fold higher µ affinity compared to the unsubstituted 8-amino variant. acs.org

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Cyclazocine and 8-Position Analogues

Note: Data compiled from multiple sources. acs.orgnih.govnih.gov N/A indicates data not available.

The nature of the substituent on the basic nitrogen is a primary determinant of a ligand's functional activity, particularly its balance of agonist and antagonist properties. nih.gov For many opioid classes, an N-methyl group typically confers agonist properties, while larger groups like N-allyl or N-cyclopropylmethyl introduce antagonist activity, especially at the MOR. pnas.org

In this compound, the N-cyclopropylmethyl group is responsible for its mixed agonist-antagonist profile. pharmacytimes.com This group is thought to bind in a manner that stabilizes a receptor conformation unfavorable for full agonist activation at the MOR, while still permitting agonism at the KOR. pnas.org Modifying this N-substituent is a key strategy for altering the receptor profile. For instance, replacing the N-ethylamino spacer with an N-acetamido one was found to be detrimental for opioid receptor recognition, whereas an N-propanamido spacer improved binding. nih.gov The introduction of more complex N-substituents, such as an N-methyl-N-phenylethylamino group, has been shown to confer a MOR agonist profile. nih.gov These modifications highlight that the physicochemical properties and size of the N-substituent are crucial in tailoring the pharmacological profile of benzomorphan ligands. cnr.it

Stereochemical Contributions to SAR

Stereochemistry is a critical factor in the biological activity of cyclazocine and other benzomorphans. nih.govmhmedical.com The molecule possesses three chiral centers, leading to multiple possible stereoisomers. Research has unequivocally demonstrated that opioid receptors exhibit a strong preference for one specific enantiomer.

The (-)-isomer of cyclazocine, which has the (2R, 6R, 11R) absolute configuration, is the pharmacologically active enantiomer. cnr.itacs.org This configuration is identical to that of (-)-morphine. cnr.it Binding affinity is highly enantiospecific, with the active (-)-isomer displaying affinity thousands of times greater than its enantiomer for both µ and κ receptors. nih.gov This high eudismic ratio underscores the precise three-dimensional complementarity required between the ligand and the receptor's binding site. Any deviation from the correct stereochemistry disrupts the key interactions of the pharmacophoric elements, leading to a dramatic loss of affinity and activity. mdpi.com

Development of Novel Benzomorphan Analogues with Tailored Receptor Profiles

The detailed SAR knowledge derived from studying cyclazocine and its derivatives has enabled the development of novel benzomorphan analogues with specifically designed receptor profiles. nih.govnih.gov By systematically modifying the N-substituent and the 8-position group, researchers have created compounds with unique combinations of activity.

Examples include:

Biased Agonists: Modifications at the nitrogen of the benzomorphan scaffold have led to the development of biased agonists—ligands that preferentially activate one intracellular signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). nih.gov This approach aims to separate the therapeutic analgesic effects from undesirable side effects. nih.gov

Dual-Target Ligands: By tuning substitutions, dual MOR-agonist/DOR-antagonist or dual MOR/DOR agonist ligands have been developed. nih.gov These multitarget ligands represent a strategy to achieve effective analgesia with a potentially lower incidence of tolerance and physical dependence. nih.govunisi.it

Cyclic Variants: To further probe the bioactive conformation of the 8-carboxamido group, a series of cyclic derivatives were synthesized where the carboxamide was incorporated into a fused ring system (e.g., pyrimidinone). nih.govnih.gov These conformationally constrained analogues helped to validate pharmacophore hypotheses and led to the identification of novel high-affinity compounds. nih.gov

This ongoing research illustrates that the benzomorphan nucleus is a highly adaptable template for creating ligands with tailored pharmacological effects, moving beyond simple agonist or antagonist activity. nih.govnih.gov

Comparative SAR Analysis with Other Benzomorphans and Opioid Antagonists (e.g., Naltrexone)

Comparing the SAR of cyclazocine to other opioids reveals both common principles and important distinctions. Within the benzomorphan class, compounds like pentazocine (B1679294) share the same core structure but differ in their N- and alkyl-substituents, leading to variations in their agonist/antagonist profiles. nih.govpharmacytimes.com

In Vitro Pharmacological Characterization of + Cyclazocine and Analogues

Receptor Binding Assays using Radiolabeled Ligands

Receptor binding assays are a cornerstone in pharmacology, providing critical data on the affinity of a ligand for a specific receptor. nih.gov These assays utilize a radiolabeled compound (a radioligand) that is known to bind to the target receptor. By measuring how a test compound like (+)-cyclazocine affects the binding of this radioligand, researchers can determine its binding characteristics. giffordbioscience.com

Competitive Displacement Studies

Competitive displacement or inhibition assays are fundamental for determining the binding affinity of an unlabeled compound (the "competitor"), such as this compound. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation (e.g., brain membrane homogenates or cells expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The unlabeled compound competes with the radioligand for the same binding site on the receptor.

The effectiveness of the competitor in displacing the radioligand is measured and used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. This value is then converted to an inhibition constant (Ki), which reflects the true binding affinity of the test compound for the receptor. scielo.br A lower Ki value signifies a higher binding affinity. scielo.br

Studies have shown a marked stereoselectivity in the binding of cyclazocine (B1219694) enantiomers. The opioid receptor binding properties are primarily associated with the (-)-isomer, whereas this compound displays a high affinity for sigma receptors. acs.org In studies evaluating the binding of cyclazocine enantiomers to µ-opioid and phencyclidine (PCP) receptors, (+)-α-cyclazocine was found to be significantly less potent at the µ-opioid receptor compared to its (-)-α-isomer. nih.gov Specifically, using [3H]Tyr-D-Ala-Gly-N-MePhe-Gly-ol (DAMGO) to label µ-opioid receptors, (-)-α-cyclazocine (K D = 0.48 nM) was 1020-fold more potent than (+)-α-cyclazocine. nih.gov

| Compound | Receptor | Radioligand | Affinity (K D , nM) |

|---|---|---|---|

| (-)-α-Cyclazocine | µ-Opioid | [3H]DAMGO | 0.48 |

| (+)-α-Cyclazocine | µ-Opioid | [3H]DAMGO | 490 |

Saturation Binding Analyses

Saturation binding assays are performed to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. nih.gov The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a direct measure of the radioligand's affinity for the receptor. umich.eduturkupetcentre.net

In this type of assay, increasing concentrations of a radiolabeled ligand, such as [3H]cyclazocine, are incubated with a receptor preparation until equilibrium is reached. nih.govumich.edu The amount of radioligand bound to the receptors is then measured. The resulting data are plotted as specific binding versus the concentration of free radioligand, which typically forms a hyperbolic curve that saturates at higher concentrations. umich.edu

Analysis of this curve, often using nonlinear regression or a linearized transformation like a Scatchard plot, yields the Bmax and Kd values. umich.edunih.gov Studies using [3H]cyclazocine have demonstrated its binding to multiple opiate receptor sites in brain tissue. nih.gov Scatchard analysis of [3H]ethylketocyclazocine, an analogue, has revealed the existence of two distinct classes of binding sites with different affinities. nih.gov

| Parameter | Definition | Determined From |

|---|---|---|

| K d (Equilibrium Dissociation Constant) | Concentration of a radioligand that occupies 50% of the receptors at equilibrium. A measure of affinity. | Saturation Binding |

| B max (Maximum Receptor Density) | Total concentration of receptors in a sample of tissue, expressed as fmol/mg protein or sites/cell. | Saturation Binding |

| K i (Inhibition Constant) | Concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A measure of affinity. | Competitive Binding |

| IC 50 (Half Maximal Inhibitory Concentration) | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competitive Binding |

Cellular and Subcellular Localization Studies of Receptor Interaction

The cellular and subcellular localization of receptors targeted by this compound are critical determinants of its pharmacological effects. As a ligand with affinity for both sigma-1 (σ₁) and opioid receptors, its interactions are dictated by the distinct spatial distribution of these proteins within the cell.

Sigma-1 (σ₁) Receptor Localization:

The σ₁ receptor is not a cell surface receptor in the classical sense but is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER). Specifically, it is highly concentrated at the mitochondria-associated ER membrane (MAM), a specialized subdomain of the ER that forms a close apposition with mitochondria. This localization is crucial for its role in regulating calcium signaling between these two organelles.

In addition to the MAM, σ₁ receptors are also found on other ER structures, including ER lipid droplets. nih.gov Upon stimulation by agonists, such as the related benzomorphan (B1203429) (+)-pentazocine, σ₁ receptors have been shown to translocate from these ER storage sites. Live-cell imaging studies using fluorescently-tagged σ₁ receptors have demonstrated that agonist activation can induce the movement of these receptors along the ER network towards the nuclear envelope and the tips of neurites. nih.gov This dynamic translocation suggests that the site of this compound's interaction with σ₁ receptors can shift in response to cellular signaling events, potentially influencing a diverse range of cellular processes from gene transcription to neuronal plasticity.

Opioid Receptor Localization:

In contrast to the intracellular σ₁ receptor, the primary sites of action for the opioid effects of this compound are the μ (mu), κ (kappa), and δ (delta) opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly located on the plasma membrane of neuronal cells. Their localization at the cell surface allows them to bind extracellular ligands and initiate intracellular signaling cascades.

Upon activation by an agonist, opioid receptors can undergo a process of internalization, where they are translocated from the plasma membrane into the cell's interior. This process is a key mechanism for regulating the strength and duration of opioid signaling. Confocal microscopy studies have shown that activated opioid receptors are internalized into endosomes, which are intracellular sorting organelles. ucla.edu The specific endocytic pathway can vary, but it often involves clathrin-coated pits. ucla.edu The colocalization of internalized μ-opioid receptors with transferrin receptors confirms their presence in early and recycling endosomes. ucla.edu From these endosomes, receptors can either be recycled back to the plasma membrane to be re-sensitized for further signaling or targeted for degradation in lysosomes. The specific intracellular fate of the receptor can be influenced by the activating ligand.

The following table summarizes the primary cellular and subcellular localizations of the receptors targeted by this compound.

| Receptor | Primary Cellular Localization | Key Subcellular Locations | Agonist-Induced Translocation |

| Sigma-1 (σ₁) Receptor | Intracellular | Endoplasmic Reticulum (ER), Mitochondria-Associated Membrane (MAM), ER Lipid Droplets, Nuclear Envelope | From ER storage sites to the nuclear envelope and neurite tips |

| Opioid Receptors (μ, κ, δ) | Plasma Membrane | Cell surface | From the plasma membrane to intracellular endosomes |

Receptor Desensitization and Internalization Dynamics

Prolonged or repeated exposure to an agonist can lead to a decrease in the responsiveness of a receptor, a phenomenon known as desensitization. For the opioid receptors that this compound interacts with, desensitization is a critical process that can influence the development of tolerance. This process is intimately linked to receptor internalization, the physical removal of receptors from the cell surface.

The desensitization of opioid receptors is a multi-step process that is typically initiated by agonist-induced phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the affinity of the receptor for β-arrestin proteins. nih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways and leading to acute desensitization.

Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization via clathrin-mediated endocytosis. nih.gov This process removes the receptors from the cell surface, further contributing to the desensitization of the cellular response. The rate and extent of internalization can be agonist-dependent. Some opioid agonists are known to induce robust receptor internalization, while others, like morphine, are less effective at promoting this process. ucla.edu

Once internalized, the fate of the opioid receptor can vary. Receptors can be dephosphorylated within endosomes and recycled back to the cell surface, leading to the resensitization of the cellular response. Alternatively, they can be targeted to lysosomes for degradation, resulting in a long-term down-regulation of receptor numbers. The specific dynamics of these processes for this compound have not been extensively characterized. However, as a κ-opioid receptor agonist, it is expected to engage the general mechanisms of KOR desensitization and internalization. nih.gov After sustained exposure to an agonist, KORs are known to be phosphorylated, recruit β-arrestin, and become endocytosed through a clathrin- and dynamin-dependent pathway. nih.gov

The following table outlines the key events in the desensitization and internalization of opioid receptors, a process relevant to the actions of this compound.

| Step | Molecular Event | Consequence |

| 1. Agonist Binding | This compound binds to the opioid receptor. | Receptor activation and initiation of intracellular signaling. |

| 2. Receptor Phosphorylation | G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. | Increased affinity for β-arrestin. |

| 3. β-Arrestin Recruitment | β-Arrestin binds to the phosphorylated receptor. nih.gov | Uncoupling from G proteins, leading to acute desensitization. |

| 4. Internalization | The receptor-arrestin complex is targeted to clathrin-coated pits and internalized into endosomes. nih.gov | Removal of receptors from the cell surface, further reducing cellular responsiveness. |

| 5. Post-Internalization Sorting | In endosomes, receptors are either dephosphorylated and recycled back to the cell surface or targeted to lysosomes for degradation. | Resensitization of the receptor or long-term down-regulation. |

Preclinical Pharmacological Characterization of + Cyclazocine in Animal Models

Assessment of Receptor-Mediated Pharmacological Effects

Studies in rodent models have aimed to elucidate the activity of (+)-cyclazocine at different opioid receptor subtypes, primarily the kappa (κ) and mu (μ) opioid receptors.

Kappa Opioid Receptor Agonist Effects in Rodent Models

While cyclazocine (B1219694) (racemic) is known to be a κ agonist acs.org, the specific κ opioid receptor agonist effects of the (+)-enantiomer in rodent models are less prominently documented in the provided search results compared to the racemic mixture or the (−)-isomer. However, the racemic mixture, which contains this compound, has shown κ agonist activity in antinociceptive studies in rodents acs.org. Other kappa opioid agonists have been shown to reduce scratching behavior in rodent models mdpi.com.

Mu Opioid Receptor Antagonist Effects in Rodent Models

Cyclazocine (racemic) has been characterized as a μ antagonist in addition to its κ agonist properties, as demonstrated by its ability to inhibit morphine-induced antinociception in mice nih.gov. The opioid receptor binding properties of the racemate are primarily attributed to the (−)-isomer, while the (+)-isomer shows high affinity for the sigma (σ) receptor acs.org. However, antinociception induced by cyclazocine was reported to be mediated by both kappa and mu opioid receptors nih.gov.

Discriminative Stimulus Properties in Conditioned Behavioral Paradigms

Drug discrimination paradigms in animals are used to assess the subjective effects of compounds and the receptor systems involved. This compound has been studied for its discriminative stimulus properties, particularly in relation to phencyclidine (PCP) and other opioids.

Three-Choice Discrimination Paradigms

Three-choice discrimination paradigms, such as those involving discrimination between morphine, cyclazocine, and saline, have been used to characterize the stimulus effects of opioids with mixed agonist-antagonist properties psu.edunih.gov. In such paradigms, animals are trained to make different responses depending on the administered substance. Studies have shown that cyclazocine produces a discriminative stimulus that is distinct from both morphine and saline psu.edunih.gov. The three-choice discrimination paradigm allows for the concurrent study of morphine-like and cyclazocine-like discriminative stimulus effects psu.edunih.gov.

Stereoselective Stimulus Control Analysis

The discriminative stimulus effects of cyclazocine have been shown to be stereoselective psu.edunih.gov. In squirrel monkeys trained to discriminate PCP from saline, only PCP and the (+)-isomer of cyclazocine produced dose-dependent PCP-appropriate responding nih.gov. The racemic mixture and (−)-cyclazocine did not produce significant PCP-appropriate responding nih.gov. This compound was found to be less potent than PCP in producing this effect nih.gov. Conversely, in rats trained to discriminate morphine, the optical enantiomer dextrorphan (B195859) (which is the dextrorotatory form, analogous to this compound in this context of stereoselectivity) produced predominantly cyclazocine-appropriate responding, indicating the stereoselective nature of the stimulus control psu.edu.

Data on Stereoselective Stimulus Control in Squirrel Monkeys:

| Substance | PCP-Appropriate Responding | Relative Potency vs. PCP (PCP-appropriate responding) | Response Rate Suppression | Relative Potency vs. PCP (Response Rate Suppression) |

| Phencyclidine (PCP) | Dose-dependent | 1x | - | 1x |

| This compound | Dose-dependent | 8x less potent | - | >200x less potent vs. (-)-cyclazocine (B29180) |

| (-)-Cyclazocine | < 25% at all doses tested | - | Potent | 30x more potent |

| Racemic Cyclazocine | < 25% at all doses tested | - | Potent | Consistent with additive effect of isomers |

Note: Data compiled from search result nih.gov. Response rate suppression data for PCP is not explicitly provided in the source for direct comparison in the table, but (-)-cyclazocine was reported as significantly more potent in this regard.

Modulatory Effects on Reward and Reinforcement Pathways

The brain's reward system, primarily involving the mesolimbic dopamine (B1211576) pathway from the ventral tegmental area (VTA) to the nucleus accumbens, plays a crucial role in reinforcement and is affected by drugs of abuse nih.govwhitelightbh.comcolorado.edu. While the provided search results discuss the reward pathway and the effects of some opioids and stimulants on this system nih.govwhitelightbh.comcolorado.edu, direct detailed information specifically on the modulatory effects of this compound on these pathways is limited. Some studies mention the potential of kappa opioid receptor agonists to reduce drug-taking behaviors in preclinical models and their potential to ameliorate states characterized by excess reward researchgate.netresearchgate.net. Given that cyclazocine (racemic) has κ agonist activity acs.org and this compound contributes to the effects of the racemate, it is plausible that this compound may exert some influence on reward pathways via kappa opioid receptor modulation, but specific data for the enantiomer in this context is not extensively detailed in the provided results. One study noted that treatment of rats with (±)-cyclazocine showed a dose-dependent decrease in cocaine intake researchgate.net.

Interactions with Psychostimulants on Locomotor Activity

The interaction between cyclazocine and psychostimulants regarding locomotor activity has also been examined in animal models. Studies have indicated that (-)-cyclazocine can increase the locomotor effects of d-amphetamine in rats, exhibiting either an additive or greater-than-additive interaction based on an effect-additive model. researchgate.netnih.gov

Investigations into the general behavioral effects of cyclazocine in rats, using methods like the open field and residential maze, have revealed dose-dependent changes in locomotor activity. Low doses of cyclazocine (less than 1.5 mg/kg) significantly altered the time course of locomotion and local activity early in observation sessions, with the duration of this effect being dose-dependent (between 2 and 4 hours). nih.gov A higher dose (3 mg/kg) induced a strong, albeit shorter-lasting (about 1 hour), stimulation of locomotor activity and the appearance of stereotyped behaviors, such as prolonged unidirectional running. nih.gov In the open field, while locomotion showed peak values at 1.5 mg/kg, it decreased to control levels at the highest dose tested (3 mg/kg). nih.gov These findings suggest that cyclazocine can qualitatively change locomotor behavior, leading to more monotonous activity patterns. nih.gov

Electrophysiological Investigations in Neural Circuits

Electrophysiological studies have provided insights into the effects of cyclazocine isomers on neuronal activity in specific brain regions, particularly cerebellar Purkinje neurons.

Effects on Neuronal Discharge in Specific Brain Regions (e.g., Cerebellar Purkinje Neurons)

Local application of either (+)- or (-)-cyclazocine has been shown to induce a dose-dependent and reversible slowing of discharge in rat cerebellar Purkinje neurons. jneurosci.org This indicates that both stereoisomers of cyclazocine can modulate the electrical activity of these key cerebellar neurons.

Receptor Mechanism Elucidation using Pharmacological Antagonists

Pharmacological antagonists have been instrumental in elucidating the receptor mechanisms underlying the electrophysiological effects of cyclazocine isomers in cerebellar Purkinje neurons. Studies using metaphit (B1662239), an analog of phencyclidine (PCP) that blocks PCP receptors, and naloxone, a non-selective opioid receptor antagonist, have provided crucial data. jneurosci.orgcapes.gov.br

Future Directions and Emerging Research Avenues

Advancements in Computational Chemistry and Molecular Modeling for Ligand Design

Computational chemistry and molecular modeling play an increasingly vital role in modern drug discovery, enabling the prediction and evaluation of ligand-target interactions. silicos-it.beresearchgate.net For (+)-Cyclazocine and related benzomorphans, these techniques can be applied to design novel ligands with improved receptor selectivity profiles and reduced undesirable effects. By simulating the binding of ligands to opioid and sigma receptor subtypes, researchers can gain insights into the key molecular interactions governing affinity and efficacy. researchgate.net This structure-based drug design approach, complemented by ligand-based methods, allows for the rational design of new compounds with tailored pharmacological properties. researchgate.net For instance, computational studies can help predict how modifications to the cyclazocine (B1219694) structure, such as changes at the 8-position or the N-substituent, influence binding to different opioid receptor subtypes (μ, κ, δ) and the sigma-1 receptor. acs.orgresearchgate.netresearchgate.net This can guide the synthesis of analogues with potentially improved therapeutic indices, for example, by aiming for compounds that retain desirable κ-opioid or sigma-1 activity while minimizing μ-opioid partial agonism or the associated psychotomimetic effects. wikipedia.orgacs.org

Novel Therapeutic Applications Beyond Traditional Opioid Research

While initially explored for pain management and opioid addiction treatment, the diverse receptor profile of this compound suggests potential in novel therapeutic areas. wikipedia.orgacs.orgnih.gov Given its affinity for the κ-opioid receptor and the sigma-1 receptor, research is exploring applications in conditions where modulation of these receptors is implicated. Kappa-opioid receptor agonists have been investigated for their potential in treating stimulant dependence, including cocaine addiction, by influencing dopamine (B1211576) systems. researchgate.netwikipedia.orgresearchgate.netresearchgate.netrpi.edu Although early human trials with cyclazocine for cocaine abuse showed modest effects, the concept of targeting the kappa system for this indication remains an area of interest, potentially with novel analogues. researchgate.netwikipedia.orgresearchgate.net The sigma-1 receptor, to which this compound binds with high affinity, is a molecular chaperone involved in various cellular functions and has been implicated in neurological and psychiatric conditions, including depression, anxiety, and schizophrenia. wikipedia.orgmdpi.comtocris.com This opens avenues for investigating cyclazocine derivatives as potential therapeutic agents for these disorders, moving beyond the traditional focus on opioid receptors. wikipedia.orgtocris.com Furthermore, the historical use of cyclazocine in early investigations of biodegradable drug delivery systems also highlights a potential future direction in exploring novel formulations for controlled release, although this is related to delivery technology rather than novel therapeutic targets of the compound itself. sayretherapeutics.com

Investigation of Long-Term Receptor Adaptations and Plasticity

Chronic exposure to opioids, including mixed agonist/antagonists like cyclazocine, can lead to complex cellular and synaptic adaptations, contributing to phenomena like tolerance and dependence. unil.chca.govmsdmanuals.comphysiology.orgjneurosci.org Future research can focus on understanding the long-term effects of this compound on opioid receptor (μ, κ, δ) and sigma-1 receptor function and expression. This includes investigating receptor desensitization, internalization, downregulation, and subsequent counteradaptations at the cellular level. physiology.org Studies can explore how chronic cyclazocine exposure influences downstream signaling pathways mediated by these receptors, such as those involving G proteins and adenylyl cyclase. physiology.orgnih.gov Furthermore, research into synaptic plasticity, the ability of synapses to strengthen or weaken over time, in the context of chronic cyclazocine administration is crucial. unil.chphysiology.orgnih.gov Understanding these long-term adaptations can provide insights into the persistent changes in neural circuits that may underlie the observed pharmacological effects and guide the development of strategies to mitigate undesirable adaptations while preserving potential therapeutic benefits. unil.chphysiology.orgjneurosci.org

Q & A

Q. What are the primary pharmacological mechanisms of (+)-cyclazocine, and how should researchers design experiments to validate its opioid receptor interactions?

this compound acts as a κ-opioid receptor agonist and μ-opioid receptor partial agonist/antagonist. To validate these interactions, use in vitro binding assays (e.g., competitive radioligand displacement studies with [³H]-DAMGO for μ-receptors) and functional assays (e.g., GTPγS binding to measure receptor activation). Pair these with in vivo models like tail-flick tests in mice to correlate receptor affinity with analgesic efficacy .

Q. How should researchers select appropriate animal models for studying this compound’s anti-addiction effects?

Prioritize species with opioid receptor homology to humans (e.g., rodents for preliminary screens). For dependence studies, use conditioned place preference (CPP) paradigms in rats to assess reward attenuation. Include control groups treated with naloxone to confirm opioid-specific mechanisms. Ensure sample sizes ≥20 animals per group to account for variability .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for experimental use?

Follow USP guidelines for purity (>98% by HPLC). Characterize batches using NMR (¹H and ¹³C) and mass spectrometry. Store lyophilized powder at -20°C under argon to prevent oxidation. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Q. What statistical frameworks are recommended for analyzing this compound’s behavioral data in preclinical studies?

Use mixed-effects models to account for repeated measures (e.g., weekly locomotor activity tests). Apply Bonferroni corrections for multiple comparisons. For non-normal distributions (common in withdrawal symptom scores), use non-parametric tests like Kruskal-Wallis with Dunn’s post hoc .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across species (e.g., mice vs. primates)?

Perform comparative receptor density assays (e.g., autoradiography in brain sections) to identify species-specific κ/μ-receptor ratios. Use translational PK/PD modeling to adjust doses for receptor occupancy differences. For example, higher doses in primates may be needed to mimic murine efficacy due to metabolic variations .

Q. What strategies optimize this compound’s bioavailability in CNS-targeted formulations?

Q. How should researchers address heteroscedasticity in dose-response data for this compound’s anxiolytic effects?

Apply variance-stabilizing transformations (e.g., log or Box-Cox) before ANOVA. Use weighted least squares regression if variances are proportional to dose. For skewed data, bootstrap resampling (1,000 iterations) improves confidence intervals .

Q. What experimental designs mitigate bias in clinical trials evaluating this compound for opioid use disorder (OUD)?

Implement double-blind, randomized crossover trials with active comparators (e.g., buprenorphine). Stratify participants by baseline opioid use severity. Use intention-to-treat (ITT) analysis with imputation for missing data. Pre-register protocols on ClinicalTrials.gov to reduce reporting bias .

Q. How can metabolomics elucidate this compound’s off-target effects in long-term toxicity studies?

Profile plasma and liver samples via untargeted LC-QTOF-MS. Annotate metabolites using databases (e.g., HMDB). Integrate pathway enrichment analysis (e.g., MetaboAnalyst) to identify perturbed pathways (e.g., lipid peroxidation). Correlate findings with histopathology scores .

Methodological Resources

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.